molecular formula C10H10N4O2 B2950462 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 478046-33-2

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2950462
CAS No.: 478046-33-2
M. Wt: 218.216
InChI Key: TUMWGDBOWKKHPL-UHFFFAOYSA-N
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Description

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with the molecular formula C10H10N4O2The compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system that has garnered interest due to its unique chemical properties and potential biological activities .

Biochemical Analysis

Biochemical Properties

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior such as proliferation, differentiation, or apoptosis. Moreover, this compound can affect the expression of genes involved in critical cellular processes, thereby altering the cell’s metabolic state .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in the enzyme’s activity, affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in nucleotide synthesis, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

Compared to similar compounds, 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique dimethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMWGDBOWKKHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NC2=C(C=NN12)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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